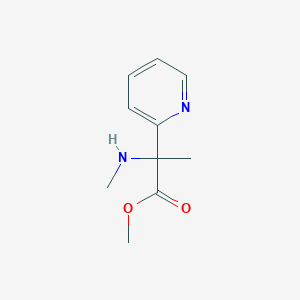

Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate

Description

Chemical Identity and Nomenclature

This compound is systematically classified as an organic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1184002-84-3, providing a unique identifier for this specific molecular structure within the vast database of chemical compounds. The systematic nomenclature reflects the compound's structural complexity, indicating the presence of a propanoate ester backbone that has been substituted at the 2-position with both a methylamino functional group and a pyridin-2-yl substituent.

The structural architecture of this compound can be understood through its constituent functional groups, which include a methyl ester functionality that contributes to its lipophilic characteristics, a secondary amine group that provides basic properties and hydrogen bonding capabilities, and a pyridine ring system that introduces aromatic character and potential π-π stacking interactions. The pyridine moiety, specifically attached at the 2-position, creates a unique electronic environment that influences the compound's reactivity patterns and biological activity profiles.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Chemical Abstracts Service Number | 1184002-84-3 |

| Functional Groups | Methyl ester, secondary amine, pyridine |

| Structural Classification | Pyridine-substituted amino acid derivative |

The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry conventions, where the longest carbon chain (propanoate) serves as the parent structure, and substituents are named and numbered according to their positions relative to the carboxyl carbon. The methylamino designation indicates the presence of a secondary amine where one hydrogen has been replaced by a methyl group, while the pyridin-2-yl designation specifies that the pyridine ring is attached through its 2-position carbon atom.

Historical Context in Heterocyclic Chemistry

The development of pyridine-containing compounds has deep historical roots in organic chemistry, tracing back to the pioneering work of Thomas Anderson in 1849, who first isolated pyridine from bone oil through high-temperature heating processes. Anderson named this substance "pyridine" after the Greek word "pyr" meaning fire, reflecting its discovery through thermal decomposition processes. This foundational work established pyridine as one of the fundamental heterocyclic aromatic compounds, setting the stage for centuries of subsequent research into pyridine derivatives and their applications.

The chemical structure of pyridine was definitively determined through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This structural elucidation was later confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, providing definitive proof of the proposed heterocyclic structure. The significance of this discovery cannot be overstated, as it established the foundation for understanding aromatic heterocycles and their unique electronic properties.

The industrial synthesis of pyridine derivatives received a major advancement in 1924 when Russian chemist Aleksei Chichibabin developed the Chichibabin pyridine synthesis reaction, which utilized inexpensive reagents and provided more efficient synthetic routes to pyridine compounds. This breakthrough method involved the condensation reaction of aldehydes, ketones, and α,β-unsaturated carbonyl compounds in ammonia or ammonia derivatives, establishing a fundamental synthetic approach that continues to influence modern heterocyclic chemistry. The Chichibabin synthesis represents a pivotal moment in the development of practical methods for accessing pyridine-based molecular architectures.

The evolution of amino acid chemistry in conjunction with heterocyclic synthesis has led to the development of sophisticated compounds like this compound. Research into β-pyridyl α-amino acids has demonstrated that these compounds can be synthesized through highly regioselective reactions, including ytterbium-catalyzed hetero-Diels-Alder reactions and modified Knoevenagel-Stobbe processes. These synthetic methodologies represent significant advances in the preparation of complex heterocyclic amino acid derivatives, showcasing the sophisticated chemical transformations that have become possible through modern synthetic organic chemistry.

Role in Modern Pharmaceutical Intermediates

This compound occupies a significant position within the landscape of modern pharmaceutical intermediates, serving as both a synthetic target and a building block for more complex therapeutic agents. The compound's unique structural features, particularly the combination of amino acid functionality with pyridine heterocyclic character, make it an attractive scaffold for medicinal chemists engaged in drug discovery and development programs. The presence of multiple functional groups provides numerous opportunities for chemical modification and derivatization, enabling the systematic exploration of structure-activity relationships in pharmaceutical research.

The pharmaceutical relevance of pyridine-containing compounds is underscored by their widespread occurrence in clinically approved medications and experimental therapeutics. Pyridine derivatives have demonstrated extensive biological activities, including antifungal, antibacterial, anticancer, anti-obesity, anti-inflammatory, antitubercular, antihypertensive, antineuropathic, antihistaminic, antiviral, and antiparasitic properties. This broad spectrum of biological activities reflects the versatility of the pyridine heterocycle in interacting with diverse biological targets, making pyridine-containing intermediates like this compound valuable components in pharmaceutical development programs.

The synthetic accessibility of this compound through various chemical pathways enhances its utility as a pharmaceutical intermediate. Research has demonstrated that similar compounds can be prepared through multiple synthetic routes, including direct alkylation reactions, reductive amination processes, and esterification procedures. The availability of diverse synthetic approaches provides pharmaceutical chemists with flexibility in selecting optimal synthetic strategies based on factors such as scale, cost, and environmental considerations.

| Application Area | Relevant Properties | Pharmaceutical Examples |

|---|---|---|

| Enzyme Inhibition | Pyridine nitrogen coordination | Nicotinamide derivatives |

| Receptor Modulation | Aromatic π-π interactions | Pyridine-containing neurotransmitter analogs |

| Metabolic Stability | Ester functionality for prodrug design | Amino acid ester prodrugs |

| Bioavailability Enhancement | Balanced hydrophilic-lipophilic properties | Pyridine-amino acid conjugates |

Propriétés

IUPAC Name |

methyl 2-(methylamino)-2-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(11-2,9(13)14-3)8-6-4-5-7-12-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBCSIBZDVLZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)(C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

The mechanism by which Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several pyridine-containing esters and amino acid derivatives. Below is a comparative analysis based on synthesis, physicochemical properties, and applications.

Structural Analogues and Similarity Scores

From CAS databases and synthetic studies, the following compounds exhibit notable similarity (Table 1):

Key Observations :

- The presence of a methylamino group in the target compound distinguishes it from simpler amino esters (e.g., 1197231-86-9), impacting hydrogen-bonding capacity and metabolic stability .

- Substituents on the pyridine ring (e.g., chlorine in 1810074-86-2) alter electronic properties and bioavailability. For instance, chlorinated derivatives often exhibit enhanced lipophilicity .

Activité Biologique

Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 194.23 g/mol

- Structural Features : The compound consists of a propanoate backbone with a methylamino group and a pyridin-2-yl moiety. The presence of the pyridine ring is significant as it enhances the compound's interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction may lead to alterations in metabolic pathways.

- Receptor Modulation : It may influence receptor signaling pathways, potentially affecting physiological responses.

- Hydrolysis and Metabolite Release : The ester group in the structure can undergo hydrolysis, releasing active metabolites that contribute to its biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : There is ongoing research into the anticancer effects of this compound. Its ability to modulate enzyme activity may play a role in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits potential against various microbial strains. | |

| Anticancer | Inhibitory effects on cancer cell lines observed; further studies needed. | |

| Enzyme Interaction | Modulates activity of specific enzymes involved in metabolic pathways. |

Research Highlights

- A study conducted by BenchChem reported that this compound showed promising results in modulating enzyme activities related to metabolic processes, indicating its potential therapeutic applications in drug design.

- Another investigation highlighted its antimicrobial properties, suggesting that it could serve as a lead compound for developing new antibiotics.

- Recent findings also pointed towards its anticancer capabilities, where it demonstrated cytotoxic effects on specific cancer cell lines, warranting further exploration into its mechanism and efficacy.

Applications De Recherche Scientifique

Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate is an organic compound with the chemical formula and a molecular weight of 194.23 g/mol. It features a propanoate backbone with a methylamino group and a pyridin-2-yl moiety. The pyridine ring contributes to its potential biological activity and interaction with various biological systems, making it a compound of interest in medicinal chemistry and drug development.

Potential Applications

This compound has potential applications in pharmaceutical development due to its structural features.

Pharmaceutical Development

- Its structural features make it a compound of interest in medicinal chemistry and drug development.

- It can be used in synthesizing derivatives with enhanced pharmacological properties or improved solubility profiles.

- Interaction studies are vital for understanding how it interacts with biological targets.

Biological Applications

This compound shows promise in various biological applications due to its structural features:

- Its specific substitution pattern may influence its interactions and biological effects.

- It may have potential antimicrobial activity .

- It can act as inhibitors of enzymes that recognize protein phosphates .

Chemical Reactivity

The chemical reactivity of this compound can be explored through several pathways:

- Essential for synthesizing derivatives that may exhibit enhanced pharmacological properties or improved solubility profiles.

Structural Comparison

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-(pyridin-2-yl)propanoate | Similar propanoate structure but different position | Exhibits different electronic properties |

| Ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propionate | Contains an additional benzamide moiety | Used as an intermediate for direct thrombin inhibitors |

| Methyl 2-amino-3-(pyridin-2-yl)propanoate | Lacks the methylamino group | Potentially different biological activities |

Méthodes De Préparation

Detailed Stepwise Preparation Process (Based on Patent WO 2015/0011589)

A comprehensive and industrially relevant process for related intermediates, which includes methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate or its close analogs, is described in the patent literature related to dabigatran etexilate intermediates. This process can be adapted and summarized as follows:

| Step | Reaction Description | Key Reagents and Conditions | Outcome |

|---|---|---|---|

| 1. | Amination of 4-chloro-3-nitrobenzoic acid | React 4-chloro-3-nitrobenzoic acid with monomethylamine | Formation of 4-(methylamino)-3-nitrobenzoic acid |

| 2. | Amide coupling with ethyl 3-(pyridin-2-ylamino)propanoate | React 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate in presence of halogenating agent | Formation of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate |

| 3. | In-situ reduction | Reduce the nitro group of the above compound using a suitable reducing agent (e.g., catalytic hydrogenation or chemical reductants) in an organic solvent | Formation of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (key intermediate) |

| 4. | Crystallization | Crystallize the reduced product from appropriate solvents to obtain the crystalline form | Pure crystalline intermediate suitable for further synthesis |

This intermediate is closely related structurally to this compound and can be converted or modified to obtain the target compound.

Chemical and Physical Characterization of Intermediates

The crystalline intermediate ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate exhibits characteristic X-ray powder diffraction (XRPD) peaks, which confirm its crystalline nature and purity. The key diffraction peaks (2θ) include:

| 2θ (degrees) |

|---|

| 8.4, 8.7, 15.1, 15.4, 16.9, 17.5, 19.0, 20.9, 21.8, 23.0, 24.1, 25.6 |

These peaks serve as fingerprints for the crystalline form and ensure reproducibility of the preparation process.

Alternative Synthetic Considerations

- Direct amination methods: Some literature mentions direct amination of pyridin-2-yl-substituted propanoate esters with methylamine to introduce the methylamino group at the alpha position.

- Use of coupling agents: For amide bond formation, coupling agents such as carbodiimides or halogenating agents facilitate the reaction between carboxylic acid derivatives and amines.

- Reduction techniques: Catalytic hydrogenation or chemical reductions (e.g., using iron powder, tin chloride) are employed for nitro group reduction in intermediates, which is a critical step for introducing amino functionalities.

Summary Table of Preparation Steps

| Stage | Reaction Type | Reagents | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Amination | 4-chloro-3-nitrobenzoic acid, monomethylamine | Controlled temperature, solvent | 4-(methylamino)-3-nitrobenzoic acid |

| 2 | Amide coupling | Above acid, ethyl 3-(pyridin-2-ylamino)propanoate, halogenating agent | Organic solvent, stirring | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate |

| 3 | Reduction | Suitable reducing agent (e.g., catalytic hydrogenation) | Organic solvent, ambient or elevated temperature | Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate |

| 4 | Crystallization | Solvent system (e.g., ethanol, water mixtures) | Controlled cooling | Crystalline pure intermediate |

Research Findings and Process Optimization

- The crystalline intermediates obtained via this method have improved physicochemical properties, such as better solubility and stability.

- The purity of the final product is directly related to the purity of these intermediates, emphasizing the importance of controlled crystallization.

- The described process avoids cumbersome purification steps like column chromatography, improving scalability and cost-efficiency.

- The process is adaptable to produce related compounds with similar structural motifs, supporting medicinal chemistry applications.

Q & A

Q. How can the synthetic yield and purity of Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate be optimized?

Methodological Answer: Synthesis optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, protective group strategies, such as tert-butoxycarbonyl (Boc) for amines, can prevent side reactions. Evidence from analogous esters (e.g., methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate) shows that deprotection with LiOH in THF/H₂O (3:2) achieves high purity . Kinetic studies of intermediates using HPLC (e.g., C18 columns with UV detection) can identify bottlenecks in stepwise reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) resolve the methylamino and pyridinyl moieties. For example, pyridine ring protons appear as distinct downfield signals (δ 8.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₀H₁₃N₂O₂ requires m/z 193.0978).

- IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and secondary amine (~3350 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . Solvent effects are modeled using the polarizable continuum model (PCM). For example, exact-exchange terms in DFT improve accuracy for thermochemical properties like bond dissociation energies (average error <2.4 kcal/mol) . Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., enzymes with pyridine-binding pockets) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Systematic validation includes:

- Dose-Response Curves : Test activity across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Structural Analog Comparison : Replace the methylamino group with ethyl or acetyl analogs to assess SAR .

- Assay Normalization : Use internal controls (e.g., reference inhibitors in enzyme assays) to minimize batch variability .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers using hexane/isopropanol gradients. For example, (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid was resolved with a retention factor (k) >1.5 . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .

Q. What analytical workflows address instability during storage or biological assays?

Methodological Answer:

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via LC-MS.

- Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) improves shelf life.

- Chelation : Add EDTA to metal-containing buffers to prevent catalytic decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.